Trimethyl[(non-4-en-5-yl)oxy]silane
Description
Foundational Significance of Organosilicon Compounds in Modern Chemical Synthesis and Materials Science
The utility of organosilicon compounds in chemical synthesis is extensive. They are widely employed as protecting groups, reaction intermediates, and reagents for creating complex organic molecules. sigmaaldrich.comresearchgate.net The introduction of a silicon atom into an organic molecule can significantly alter its chemical properties, often leading to enhanced biological activity or improved pharmacological profiles. researchgate.net For instance, the strategic use of silyl (B83357) groups can facilitate stereoselective syntheses, a critical aspect of drug discovery and development. researchgate.net
In materials science, organosilicon compounds form the basis of a major class of polymers known as silicones (polysiloxanes). chemicalbook.comwikipedia.org These materials are prized for their thermal stability, low toxicity, and excellent dielectric properties. wikipedia.orgnih.gov Their applications are widespread, ranging from sealants and adhesives to advanced coatings and biomedical devices. chemicalbook.comcfmats.com The versatility of organosilicon chemistry allows for the fine-tuning of material properties by modifying the organic substituents on the silicon backbone. wikipedia.org
Table 1: Applications of Organosilicon Compounds
| Class of Organosilicon Compound | Key Features | Primary Applications |
|---|---|---|
| Silyl Halides (e.g., Trimethylsilyl (B98337) chloride) | Reactive Si-Hal bond | Precursors to other organosilicon compounds, silylation agents. cfmats.com |
| Silyl Ethers | Protective groups for alcohols | Organic synthesis, intermediates. rsc.orgmatrix-fine-chemicals.com |
| Silanes (e.g., Trimethylsilane) | Reactive Si-H bond | Reducing agents, precursors for chemical vapor deposition. nih.gov |
| Silicones (Polysiloxanes) | Stable Si-O backbone, high flexibility | Sealants, lubricants, medical implants, coatings. chemicalbook.comnih.gov |
Classification and Distinctive Structural Features of Silyl Ethers, with Emphasis on Alkenyl Silyl Ether Architectures
Silyl ethers are a class of compounds characterized by a silicon atom covalently bonded to an alkoxy group (Si-O-C). matrix-fine-chemicals.comnih.gov They are most commonly formed by the reaction of an alcohol with a silyl halide in the presence of a base. cfmats.com Silyl ethers are broadly classified based on the steric and electronic nature of the alkyl or aryl substituents on the silicon atom. Common examples include trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. matrix-fine-chemicals.comguidechem.com The choice of silyl group allows for tunable stability, which is a key factor in their primary application as protecting groups for alcohols in multi-step organic synthesis. wikipedia.orgrsc.org
Alkenyl silyl ethers, also known as silyl enol ethers, are a specific subclass that possess the structural motif of a silyl ether attached to a vinylic carbon (C=C-O-Si). chemicalbook.com This arrangement makes them important intermediates, effectively serving as stable and isolable equivalents of enolates. chemicalbook.com The reactivity of alkenyl silyl ethers is centered on the nucleophilicity of the double bond, which can engage with a variety of electrophiles. chemicalbook.com
Trimethyl[(non-4-en-5-yl)oxy]silane is a prime example of an alkenyl silyl ether. Its structure consists of a nine-carbon chain (nonane) with a double bond between carbons 4 and 5. The oxygen atom is attached to the fifth carbon, and this, in turn, is bonded to a trimethylsilyl group (-Si(CH₃)₃). This specific architecture, featuring a trisubstituted internal double bond and a secondary silyloxy group, dictates its potential reactivity and synthetic utility.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆OSi |
| Molecular Weight | 214.42 g/mol |
| IUPAC Name | This compound |
| Class | Alkenyl Silyl Ether |
Current Research Trajectories and Academic Significance of this compound Derivatives
While specific research on this compound is not extensively documented in publicly available literature, the academic significance of its structural class—alkenyl silyl ethers—is well-established. Research involving these motifs is vibrant and follows several key trajectories. A significant area of investigation is their use in stereoselective carbon-carbon bond-forming reactions, where the silyl enol ether acts as a soft nucleophile. chemicalbook.com
Derivatives of this compound would be logical candidates for exploration in several modern synthetic methodologies. For example, the alkenyl moiety could participate in nickel- or palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecular frameworks. Furthermore, the double bond could be a substrate for various transformations, including epoxidation, dihydroxylation, or metathesis, leading to a diverse array of functionalized products.
The bifunctional nature of this molecule—possessing both a reactive alkene and a silyl ether that can be unmasked to reveal an alcohol—presents opportunities for its use as a versatile building block in the synthesis of natural products and other complex targets. The specific placement of the double bond and the silyloxy group in the nonane (B91170) chain could offer unique stereochemical control in subsequent transformations. Future research could focus on the synthesis of this compound and the exploration of its reactivity profile, potentially uncovering novel synthetic pathways and applications. For instance, a related compound, (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane, serves as an intermediate in the synthesis of a prostaglandin (B15479496) E1 analog, highlighting the potential of such structures in medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
62183-32-8 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
trimethyl(non-4-en-5-yloxy)silane |
InChI |
InChI=1S/C12H26OSi/c1-6-8-10-12(11-9-7-2)13-14(3,4)5/h10H,6-9,11H2,1-5H3 |
InChI Key |
ADVBQKAKBLQSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trimethyl Non 4 En 5 Yl Oxy Silane and Analogous Alkenyl Silyl Ethers
Direct Silylation Strategies: Mechanistic Pathways and Stereocontrol in Oxy-Silylation
Direct silylation of unsaturated alcohols represents the most straightforward approach to alkenyl silyl (B83357) ethers. This method involves the formation of a silicon-oxygen bond by reacting an alcohol with a silylating agent. The mechanism, efficiency, and stereochemical outcome of this transformation are highly dependent on the chosen catalytic system.
Synthesis from Unsaturated Alcohol Precursors: Optimization and Scope
The direct silylation of unsaturated alcohols, such as the hypothetical precursor non-4-en-5-ol for Trimethyl[(non-4-en-5-yl)oxy]silane, is a foundational method for preparing alkenyl silyl ethers. The reaction typically involves a silyl halide (e.g., trimethylsilyl (B98337) chloride), a silyl triflate, or a disilazane (e.g., hexamethyldisilazane) as the silicon source. Optimization of this process hinges on the choice of base, solvent, and reaction conditions to maximize yield and minimize side reactions. Common bases include imidazole, triethylamine, and pyridine, which act as catalysts and acid scavengers. The reaction rates and chemoselectivity are significantly influenced by the solvent, with Lewis basic solvents like dimethylformamide (DMF) often accelerating the reaction compared to less polar solvents like dichloromethane (DCM). uni-muenchen.denih.gov The inherent nucleophilicity of the alcohol and the steric hindrance around both the hydroxyl group and the silicon atom are critical factors that determine the reaction's feasibility and rate.
Catalytic Systems in Direct Silylation: Base-Mediated and Transition Metal-Catalyzed Approaches
Base-Mediated Silylation: This is the most common approach for the silylation of alcohols. The mechanism involves the activation of the silylating agent by a Lewis base, such as 4-(N,N-dimethylamino)pyridine (DMAP) or N-methylimidazole. uni-muenchen.de The base attacks the silicon atom of the silyl chloride, forming a highly reactive silylium-ion-like intermediate. This intermediate is then readily attacked by the alcohol to form the silyl ether. An auxiliary, non-nucleophilic base like triethylamine is often required to neutralize the generated acid and drive the reaction to completion. nih.gov The choice of base and solvent system can dramatically affect reaction rates; for instance, the half-life for the silylation of similar primary, secondary, and tertiary alcohols in DMF can vary significantly. nih.gov
Transition Metal-Catalyzed Silylation: Transition metal catalysts offer powerful alternatives, often proceeding through different mechanistic pathways and enabling reactions that are challenging under base-mediated conditions. Ruthenium complexes, for instance, have been employed in the dehydrogenative intermolecular silylation of alcohols with hydrosilanes. A notable example is the RuHCl(CO)(PPh₃)₃-catalyzed reaction, which can be coupled with a subsequent C-H silylation of an alkene to produce (E)-alkenyl silyl ethers with high regio- and stereoselectivity. mdpi.comnih.gov This process involves the formation of a silyl-ether intermediate, followed by the insertion of an alkene into the Ru-Si bond. mdpi.com
| Catalyst System | Substrates | Product Type | Yield (%) | Selectivity | Reference |
| RuHCl(CO)(PPh₃)₃ / NBE | Alcohol + Styrene | (E)-Alkenyl silyl ether | 88 | High (E)-selectivity | mdpi.com |
| RuCl₂(PPh₃)₃ | 1-Phenylpropan-1-ol + H₂SiEt₂ | Silyl ether intermediate | Full Conversion | - | semanticscholar.org |
| DMAP / Et₃N | Unsymmetric 1,2-diols | Mono- and Di-silyl ethers | 95 (mono), 5 (di) | High chemoselectivity | uni-muenchen.de |
Indirect Routes for the Formation of Alkenyl Silyl Ethers
Indirect methods provide alternative pathways to alkenyl silyl ethers, often allowing for the synthesis of isomers that are not accessible through direct silylation. These routes typically involve the rearrangement of related organosilicon compounds or the functionalization of other molecules.
Isomerization of Allylic Silanes to Alkenyl Silanes: Regio- and Stereoselective Transformations
The isomerization of readily available allylic silanes into more synthetically versatile alkenyl silanes is a powerful indirect strategy. This transformation can be catalyzed by a variety of transition metals, including ruthenium, palladium, and iridium, as well as first-row metals like iron, cobalt, and nickel. More recently, the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as an effective metal-free catalyst for this process. nih.govnih.gov The B(C₆F₅)₃-catalyzed isomerization typically exhibits high E-selectivity and can be conducted under relatively high temperatures. nih.govacs.orgorganic-chemistry.org This method is particularly valuable as it allows for the preparation of stereodefined alkenyl silanes which can then be used in subsequent reactions. nih.govacs.org
| Catalyst | Substrate | Product | Yield (%) | E:Z Ratio | Reference |
| B(C₆F₅)₃ (5 mol%) | Allyl triphenyl silane | Triphenyl(prop-1-en-1-yl)silane | 80 | 97:3 | nih.govacs.org |
| B(C₆F₅)₃ (10 mol%) | Allylbenzene | Prop-1-en-1-ylbenzene | 97 | 94:6 | nih.govbath.ac.uk |
The proposed mechanism for the B(C₆F₅)₃-catalyzed isomerization can involve pathways such as hydride abstraction or a 1,2-hydride shift, leading to the thermodynamically more stable internal alkene. nih.gov Trapping experiments with nucleophiles have provided evidence for the presence of a β-silyl cation intermediate. nih.govacs.org
Transition Metal-Catalyzed Functionalization Reactions Leading to Si-O-Alkenyl Moieties
The formation of the Si-O-alkenyl moiety can also be achieved through various transition metal-catalyzed cross-coupling and functionalization reactions. For instance, palladium-catalyzed reactions have been developed for the direct silylation of allylic alcohols using disilanes. organic-chemistry.org This method proceeds under mild and neutral conditions, offering a route to regio- and stereodefined allylsilanes which could potentially be isomerized to the desired alkenyl silyl ethers. Nickel(II) catalysts have been used for the reductive silylation of alkenyl methyl ethers, providing a pathway to alkyl silanes through a cascade of C-O bond silylation and olefin reduction. organic-chemistry.org Furthermore, iridium-catalyzed ortho-silylation of arenes, directed by a hydroxyl group, demonstrates the utility of transition metals in forming Si-C bonds that can be part of a larger molecule containing a silyl ether. berkeley.edu While not directly forming the Si-O-alkenyl bond in all cases, these methods highlight the versatility of transition metal catalysis in constructing complex silicon-containing molecules.
Enantioselective and Diastereoselective Synthesis of Complex Alkenyl Silyl Ethers
Achieving stereocontrol in the synthesis of alkenyl silyl ethers is crucial for their application in the preparation of complex chiral molecules. Both enantioselective and diastereoselective methods have been developed to address this challenge.
Enantioselective Synthesis: The kinetic resolution of racemic alcohols via enantioselective silylation is a prominent strategy. This can be achieved using chiral organocatalysts or transition metal complexes. For example, chiral BINOL-based polyether catalysts have been shown to catalyze the enantioselective silylation of aryl alkanols with extremely low catalyst loadings (down to 1 ppm), achieving excellent selectivity factors. nih.govscispace.com The combination of a chiral Lewis basic catalyst with an achiral co-catalyst has also been demonstrated to significantly enhance the efficiency of enantioselective mono-silylations of diols. nih.gov Furthermore, dynamic kinetic resolution of alcohols has been accomplished by merging transition-metal-catalyzed racemization with an enantioselective copper-catalyzed dehydrogenative silylation. nih.gov
| Catalyst System | Substrate Type | Selectivity | Reference |
| Chiral BINOL-based polyether (1 ppm) | Racemic secondary alcohols | s-factor up to 132 | nih.gov |
| Chiral Lewis base + achiral co-catalyst | meso-diols | 96.5:3.5 e.r. | nih.gov |
| Cu-H catalyst + Ru pincer complex | Racemic benzylic alcohols | High yield and good enantioselection | nih.gov |
Diastereoselective Synthesis: Diastereoselectivity can be induced by substrate control, where existing stereocenters in the unsaturated alcohol precursor direct the approach of the silylating agent. Alternatively, catalyst-controlled diastereoselective reactions offer a more general approach. Iridium-catalyzed silylation of C-H bonds in silyl ethers derived from secondary alcohols can proceed with high site-selectivity and diastereoselectivity to form oxasilolanes, which can be oxidized to anti-1,3-diols. nih.gov The diastereoselectivity in these reactions is influenced by the ligand on the iridium catalyst, with specific bisamidine ligands showing superior performance. nih.gov Lewis-base-mediated desymmetrization of dichlorosilanes using chiral diols has also been reported as a method to construct silicon-stereogenic organosilicon compounds with good diastereoselectivities. nih.gov
Emerging Synthetic Approaches for Organosilicon Compound Synthesis
The synthesis of organosilicon compounds, including alkenyl silyl ethers like this compound, has been significantly advanced by the development of novel catalytic systems and reaction pathways. rhhz.netbohrium.com These emerging methodologies offer milder reaction conditions, improved selectivity, and broader functional group tolerance compared to traditional methods, which often rely on stoichiometric organometallic reagents and harsh conditions. ccspublishing.org.cn Recent progress has been particularly notable in the areas of transition metal catalysis, radical-mediated silylation, and the use of novel catalytic materials. rhhz.netresearchgate.net
Transition Metal-Catalyzed Silylation:
Transition metal catalysts have become powerful tools for constructing carbon-silicon (C-Si) and oxygen-silicon (O-Si) bonds. researchgate.net Ruthenium, nickel, and copper complexes, among others, have demonstrated high efficacy in mediating the synthesis of silyl ethers and other organosilanes.
A highly regio- and stereoselective method for synthesizing (E)-alkenyl silyl ethers involves a sequential ruthenium-catalyzed dehydrogenative intermolecular silylation. mdpi.com This process utilizes a ruthenium catalyst, such as RuH2(CO)(PPh3)3, to couple alcohols and alkenes with a hydrosilane reagent like H2SiEt2. mdpi.com The methodology is effective for a variety of secondary alcohols and alkene derivatives, consistently producing the (E)-isomer of the alkenyl silyl ether in moderate to excellent yields. mdpi.com
Nickel catalysis has also emerged as a potent strategy. A one-pot protocol for the reductive silylation of alkenyl methyl ethers to form alkyl silanes proceeds through an intermediate alkenyl silane. nih.gov This Ni(II)-catalyzed tandem reaction involves a C–O bond silylation followed by olefin hydrogenation, showcasing the versatility of nickel in activating otherwise unreactive C-O bonds. nih.gov Furthermore, copper-catalyzed direct silylation of olefins with silanes provides a convenient route to alkenyl organosilicon compounds with high stereoselectivity, often proceeding through a radical pathway. rhhz.netccspublishing.org.cn
| Catalyst System | Substrates | Product Type | Key Features |
| RuH2(CO)(PPh3)3/NBE | Alcohols, Alkenes, H2SiEt2 | (E)-Alkenyl Silyl Ether | High regio- and stereoselectivity for (E)-isomer. mdpi.com |
| Ni(II) catalyst | Alkenyl methyl ethers, Et3Si-BPin, HSiEt3 | Alkyl Silane (via Alkenyl Silane intermediate) | Tandem C-O bond silylation and olefin hydrogenation. nih.gov |
| Cu2O / DCP | Activated Olefins, Silanes | Alkenyl Silane | Proceeds via a radical pathway with good functional group tolerance. rhhz.net |
Radical-Mediated Silylation:
Free radical pathways for the synthesis of organosilicons have gained significant traction due to their mild conditions and frequent circumvention of precious metal catalysts. rhhz.netccspublishing.org.cn These reactions are typically initiated by the generation of silyl radicals, which can be triggered through several methods, including the use of peroxides, photocatalysis, or alkali. rhhz.netresearchgate.net
Photocatalysis represents a modern approach to initiating radical silylation. rhhz.net In these systems, a photocatalyst can either facilitate the decomposition of a peroxide to generate silyl radicals or directly engage in an electron transfer process to create radical species. rhhz.net Metal-free dehydrogenative silylation of enamides has been achieved using this approach, affording functionalized alkenyl silane products with high yields and stereoselectivity. ccspublishing.org.cn These methods highlight the synthetic utility of radical chemistry in forming C-Si bonds under environmentally benign conditions. ccspublishing.org.cnresearchgate.net
Novel Catalytic Materials:
Beyond traditional homogeneous and heterogeneous catalysts, novel materials are being explored for silylation reactions. Nanoporous gold (NPG) has been shown to catalyze the homolytic activation of Si-H bonds on its surface, generating hydrogen radicals and gold-linked silicon intermediates. nih.gov This unique reactivity enables highly selective silylation reactions, such as the controlled monoalcoholysis of dihydrosilanes and the ring-opening bis-silylation of cyclic ethers. nih.gov The amphiphilic nature of the gold-silicon intermediate allows for novel transformations that are not accessible with conventional catalysts, demonstrating the potential of nanocatalysis to open new avenues in organosilicon synthesis. nih.gov
| Approach | Initiation Method | Key Features | Example Reaction |
| Radical Silylation | Peroxides, Photocatalysis, Alkali | Metal-free options, mild conditions, high selectivity. rhhz.netccspublishing.org.cn | Dehydrogenative silylation of enamides. ccspublishing.org.cn |
| Nanocatalysis | Nanoporous Gold (NPG) Surface Activation | Homolytic Si-H bond activation, unique reactivity. nih.gov | Monoalcoholysis of dihydrosilanes, ring-opening of cyclic ethers. nih.gov |
These emerging strategies underscore the dynamic evolution of organosilicon chemistry. The development of sophisticated catalytic systems based on transition metals, radical pathways, and novel nanomaterials provides a diverse and powerful toolkit for the synthesis of complex molecules like this compound and its analogs with greater efficiency and selectivity. rsc.org
Mechanistic Investigations and Reactivity Profiles of Trimethyl Non 4 En 5 Yl Oxy Silane
Fundamental Reactivity of the Silicon-Oxygen Bond in Alkenyl Silyl (B83357) Ethers
The silicon-oxygen (Si-O) bond is a cornerstone of the utility of silyl ethers in organic synthesis. This bond is characterized by its considerable strength and polarity. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a significant partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. wikipedia.orgwikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a feature that is central to the chemistry of silyl ethers.
The strength of the Si-O bond (approximately 452 kJ/mol) contributes to the stability of silyl ethers, allowing them to be carried through various reaction conditions without cleavage. molport.com However, this bond can be selectively cleaved under specific conditions, most notably by fluoride (B91410) ions or protic acids. The high affinity of silicon for fluoride, which forms a very strong Si-F bond, is the basis for the most common deprotection strategy for silyl ethers. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently employed for this purpose.
In the context of Trimethyl[(non-4-en-5-yl)oxy]silane, the trimethylsilyl (B98337) group serves as a protective group for the enol form of nonan-5-one. The fundamental reactivity of the Si-O bond in this molecule is therefore twofold: it provides stability to the enol ether moiety under neutral or basic conditions, yet allows for facile removal to liberate the corresponding enolate or ketone under acidic or fluoride-mediated conditions. This controlled reactivity is crucial for its application in carbon-carbon bond-forming reactions.
Reactions Involving the Carbon-Carbon Double Bond of the Non-4-en-5-yl Moiety
The carbon-carbon double bond in the non-4-en-5-yl portion of this compound introduces a site of unsaturation that can undergo a variety of addition and transformation reactions. The electronic nature of this double bond is influenced by the adjacent oxygen atom of the silyloxy group, which can donate electron density through resonance, making the double bond relatively electron-rich and thus reactive towards electrophiles.
Electrophilic Additions and Functionalization
The electron-rich nature of the C=C bond in alkenyl silyl ethers makes it susceptible to attack by electrophiles. In the case of this compound, electrophilic addition would be expected to proceed via attack on the double bond to form a carbocationic intermediate. The regioselectivity of this addition would be governed by the stability of the resulting carbocation. The presence of the oxygen atom would stabilize a positive charge on the adjacent carbon atom (C5) through resonance.
Common electrophilic additions that this compound is expected to undergo include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (with H₂O in the presence of an acid catalyst). The initial adducts from these reactions would likely be unstable and could undergo further transformations, such as hydrolysis of the silyl ether group.
Table 1: Expected Products of Electrophilic Addition to this compound
| Reagent | Expected Initial Product | Subsequent Product after Hydrolysis |
| Br₂ | 4,5-Dibromo-5-(trimethylsilyloxy)nonane | 4,5-Dibromononan-5-one |
| HBr | 5-Bromo-4-(trimethylsilyloxy)nonane | 5-Bromononan-4-one |
| H₂O/H⁺ | 4-Hydroxy-5-(trimethylsilyloxy)nonane | 4-Hydroxynonan-5-one |
Cycloaddition Reactions and Pericyclic Processes
The carbon-carbon double bond of this compound can participate in cycloaddition reactions, serving as the 2π-electron component. These reactions are powerful methods for the construction of cyclic systems. One of the most significant cycloaddition reactions for silyl enol ethers is the [2+2] cycloaddition with activated alkenes or alkynes, often catalyzed by a Lewis acid. chemicalbook.com This reaction would lead to the formation of a substituted cyclobutane (B1203170) ring.
Another important pericyclic process is the Diels-Alder reaction, where the alkenyl silyl ether can act as a dienophile. However, given the structure of this compound with an isolated double bond, it would more likely participate as a 2π component in a [4+2] cycloaddition with a suitable diene.
Furthermore, photochemical cycloadditions, such as the Paternò-Büchi reaction with carbonyl compounds, could be envisaged. acs.org Irradiation of this compound in the presence of a ketone or aldehyde would be expected to yield a silyloxy-substituted oxetane.
Oxidative Transformations, Including Ozonolysis Mechanisms and Outcomes
The carbon-carbon double bond is susceptible to oxidative cleavage. A primary example of this is ozonolysis. The reaction of this compound with ozone would proceed through the formation of a primary ozonide (molozonide), which would then rearrange to a more stable secondary ozonide. The fate of the ozonide depends on the workup conditions.
Reductive Workup: Treatment of the ozonide with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc and water would cleave the ozonide to yield two carbonyl compounds. In this case, the expected products would be butanal and a silylated α-hydroxyketone, which upon hydrolysis would yield pentan-2-one.
Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide, the aldehyde fragment would be oxidized to a carboxylic acid (butanoic acid), while the other fragment would yield a ketone.
Table 2: Expected Products from the Ozonolysis of this compound
| Workup Condition | Product 1 | Product 2 (after hydrolysis) |
| Reductive (e.g., DMS) | Butanal | Pentan-2-one |
| Oxidative (e.g., H₂O₂) | Butanoic acid | Pentan-2-one |
Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions
While the double bond allows for electrophilic attack, the true synthetic power of silyl enol ethers like this compound lies in their ability to act as enolate equivalents, participating in nucleophilic carbon-carbon bond-forming reactions. The silyl enol ether itself is not strongly nucleophilic, but in the presence of a Lewis acid, it can be activated to react with electrophiles.
Condensation Reactions with Carbonyl Compounds (e.g., Mukaiyama Aldol (B89426) Type)
The Mukaiyama aldol reaction is a classic example of the nucleophilic reactivity of silyl enol ethers. guidechem.commatrix-fine-chemicals.comnist.gov In this reaction, a silyl enol ether adds to an aldehyde or ketone in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).
For this compound, the reaction would proceed as follows:
The Lewis acid activates the carbonyl compound (e.g., an aldehyde, R'CHO) by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.
The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond.
A silylated aldol adduct is formed, which upon workup with a mild acid or fluoride source, yields the β-hydroxy carbonyl compound.
The stereochemical outcome of the Mukaiyama aldol reaction can often be controlled by the choice of the silyl enol ether geometry (E or Z), the Lewis acid, and the reaction conditions. matrix-fine-chemicals.com
Table 3: Illustrative Mukaiyama Aldol Reaction with this compound
| Electrophile (R'CHO) | Lewis Acid | Product (after workup) |
| Benzaldehyde | TiCl₄ | 2-(1-hydroxy-1-phenylmethyl)nonan-5-one |
| Propanal | BF₃·OEt₂ | 2-(1-hydroxypropyl)nonan-5-one |
Conjugate Addition Reactions and Dearomatization Processes
The alkenyl silyl ether moiety in this compound is a versatile functional group. Although it is a neutral molecule, the electron-rich double bond can exhibit nucleophilic character, particularly when activated by a Lewis acid or through radical pathways.
Conjugate Addition Reactions:
The double bond in homoallylic silyl ethers like this compound is generally not sufficiently nucleophilic to participate directly in Michael-type conjugate additions with typical α,β-unsaturated carbonyl compounds. However, related silyl enol ethers are well-known to undergo conjugate additions. For instance, a method for tandem reductive conjugate addition and silyl enol ether formation from enones and enals has been developed using a manganese reductant and a nickel catalyst. wisc.edu This suggests that under specific catalytic conditions, the double bond in this compound could potentially be engaged in similar transformations.
Furthermore, the photocatalytic enantioselective conjugate addition of allyl groups to α,β-unsaturated aldehydes has been achieved by activating allyl silanes to form allylic radicals. nih.gov This radical-based approach could potentially be adapted for this compound, where the allylic position could be functionalized to generate a radical intermediate for conjugate addition.
Dearomatization Processes:
Silyl enol ethers and silyl dienol ethers are effective nucleophiles in dearomatization reactions of heteroaromatic compounds. nih.govresearchgate.net For example, the enantioselective dearomatization of isoquinolines and other diazarenes has been accomplished using silyl ketene (B1206846) acetals and silyl dienol ethers in the presence of an anion-binding organocatalyst. nih.govresearchgate.net While this compound is a homoallylic silyl ether rather than a silyl enol ether, its isomerization to a silyl enol ether (as discussed in section 3.4) could provide an entry into such dearomatization reactions. Once isomerized, the resulting silyl enol ether could act as the nucleophile to attack an activated aromatic system, leading to a dearomatized product. The success of such a strategy would depend on the relative rates of isomerization and the dearomatization reaction itself.
The following table summarizes representative conditions for dearomatization reactions with related silyl ethers:
| Catalyst/Promoter | Nucleophile | Electrophile (Heteroarene) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
| (R,R)-7b (Anion-binding catalyst) | Silyl ketene acetal | Isoquinoline derivative | MTBE | - | High | up to 92 | nih.gov |
| (R,R)-7b (Anion-binding catalyst) | Silyl dienol ether | Quinazoline derivative | Toluene | - | Moderate to High | up to 94 | nih.gov |
Cross-Coupling Reactions Leveraging the Silyl Ether Functionality
The trimethylsilyl ether group in this compound can be leveraged in cross-coupling reactions, primarily through its conversion to a more reactive silanolate or by participating in reactions that involve C-O bond activation.
Alkali-metal salts of arylsilanols are effective nucleophiles in palladium-catalyzed cross-coupling reactions with a variety of aromatic bromides and chlorides. illinois.edu This suggests that hydrolysis of the trimethylsilyl ether in this compound to the corresponding silanol, followed by deprotonation to form a silanolate, would generate a competent nucleophile for cross-coupling. The success of this approach would hinge on the stability of the resulting alkenyl silanol.
Nickel-catalyzed cross-coupling reactions that activate C-O bonds in aryl ethers have become increasingly prevalent. researchgate.net While this chemistry has been predominantly developed for aryl ethers, extensions to alkenyl ethers are conceivable. Such a transformation would directly use the silyl ether functionality as a leaving group, though this is a less common activation mode for silyl ethers compared to other ether types like methyl or p-tolyl ethers.
More directly, silyl enol ethers, which are isomers of this compound, can undergo silver-catalyzed intermolecular cross-coupling and homo-coupling reactions to form 1,4-dicarbonyl compounds. researchgate.netorganic-chemistry.org This reactivity proceeds through a radical-mediated pathway. Therefore, if this compound were to isomerize to its corresponding silyl enol ether, it could participate in such cross-coupling reactions.
A representative silver-catalyzed cross-coupling of a silyl enol ether is shown in the table below:
| Catalyst | Silyl Enol Ether Substrate | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Reference |
| AgF | ((1-Phenylvinyl)oxy)trimethylsilane | 2-Bromo-1-phenylethan-1-one | MeCN | 25 | 72 | organic-chemistry.org |
Isomerization Pathways and Stereochemical Control in Alkenyl Silyl Ethers
Alkenyl silyl ethers, including homoallylic systems like this compound, can undergo various isomerization reactions, leading to changes in the position and stereochemistry of the double bond.
E/Z Isomerization Mechanisms and Catalytic Influence
The double bond in this compound can exist as either the E or Z isomer. The interconversion between these stereoisomers can be facilitated by catalysts. The principles of assigning E and Z configuration are based on the Cahn-Ingold-Prelog priority rules applied to the substituents on each carbon of the double bond. youtube.comyoutube.com
While specific studies on the E/Z isomerization of this compound are not available, the isomerization of structurally similar allyl silyl ethers to (E)- or (Z)-silyl enol ethers can be achieved with high stereoselectivity using cationic iridium(I) catalysts. acs.org The stereochemical outcome in these reactions is often dependent on the substitution pattern of the starting material. For instance, primary allyl silyl ethers tend to yield (E)-enol ethers, whereas secondary allyl ethers often give (Z)-enol ethers. acs.org
The mechanism of such isomerizations typically involves the formation of a metal-hydride species that adds across the double bond, followed by β-hydride elimination to form the isomerized product. The stereoselectivity is controlled by the steric interactions in the transition states of these steps.
Regioisomeric Rearrangements
Homoallylic silyl ethers are known to undergo rearrangements to form more thermodynamically stable isomers, such as allylic silyl ethers or silyl enol ethers. These transformations can be catalyzed by various transition metals or strong bases.
Isomerization to Allylic Silyl Ethers and Silyl Enol Ethers:
Ruthenium and rhenium catalysts have been shown to be effective for the nih.govmdpi.com-transposition of silyloxy groups in allylic systems. nih.govnih.gov In a related context, nickel-catalyzed "chain walking" has been employed for the remote functionalization of ketones, proceeding through the isomerization of a distal olefin to a silyl enol ether. acs.org This methodology allows for the regio- and stereoselective synthesis of Z-silyl enol ethers, irrespective of the thermodynamic stability of the product. acs.org Such a process could potentially be applied to this compound to generate a specific regio- and stereoisomer of the corresponding silyl enol ether.
Base-catalyzed isomerization is also a viable pathway. For example, lithium diisopropylamide (LDA) can promote the quantitative conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.org The mechanism involves deprotonation at the allylic position to form an allyl anion, which is then protonated to give the more stable conjugated system. A similar pathway could be envisioned for this compound, where a strong base could facilitate its isomerization to a conjugated silyl dienol ether.
The following table provides examples of catalyst systems used for the isomerization of related alkenyl ethers:
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
| [Ir(cod)2]PF6 / 2PPr3 / H2 | Allyl silyl ethers | (E)- or (Z)-Silyl enol ethers | High stereoselectivity based on substrate | acs.org |
| Ni-catalyst | Ketone with distal olefin | Z-Silyl enol ether | Remote functionalization via chain walking | acs.org |
| Re2O7 | Homoallylic silyl ether with alkynyl boronate | Cyclic vinyl boronic acid | nih.govmdpi.com-transposition with trapping | nih.govnih.gov |
| LiN(i-Pr)2 (LDA) | Allylic ethers | (Z)-Propenyl ethers | High stereoselectivity, base-catalyzed | organic-chemistry.org |
Other Rearrangements:
Unprecedented rearrangements of homoallylic ethers have been observed in the presence of a di-tert-butylsilylene source, leading to the formation of silylmethyl allylic silanes. nih.govnyu.edu This complex transformation involves the incorporation of two silylene units and a complete reorganization of the carbon skeleton. While this reaction requires specific reagents, it highlights the potential for complex, non-intuitive rearrangements of homoallylic ethers like this compound under certain metal-catalyzed conditions.
Advanced Spectroscopic and Analytical Characterization of Trimethyl Non 4 En 5 Yl Oxy Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Trimethyl[(non-4-en-5-yl)oxy]silane, a combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of its structure and stereochemistry.
In the ¹H NMR spectrum of this compound, specific protons exhibit characteristic chemical shifts and coupling patterns that facilitate their assignment.
Silyl (B83357) Protons (Si(CH₃)₃): The nine protons of the trimethylsilyl (B98337) group are chemically equivalent and appear as a sharp singlet, typically in the upfield region around δ 0.1-0.3 ppm. This distinctive signal is a hallmark of trimethylsilyl ethers.
Alkenyl Proton (-CH=C-O-): The single vinylic proton gives rise to a signal in the downfield region, generally between δ 4.0 and 5.0 ppm. Its multiplicity will be a triplet, resulting from coupling to the adjacent allylic methylene (B1212753) protons.
Methylene Protons (-CH₂-): The spectrum contains several signals for the methylene groups of the nonenyl chain. The allylic methylene protons adjacent to the double bond are expected to resonate around δ 2.0 ppm. Other methylene protons will appear further upfield, between δ 1.2 and 1.5 ppm, often as complex multiplets.
Terminal Methyl Proton (-CH₃): The terminal methyl group of the butyl substituent on the chain will appear as a triplet around δ 0.9 ppm due to coupling with the adjacent methylene group.
Interactive Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Si(CH ₃)₃ | 0.2 | Singlet (s) |
| CH ₃-CH₂- | 0.9 | Triplet (t) |
| -CH ₂- (alkyl chain) | 1.2 - 1.4 | Multiplet (m) |
| =C-CH ₂- (allylic) | 2.0 | Multiplet (m) |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.
sp² Carbons: The two carbons forming the double bond are the most downfield signals. The oxygen-bearing carbon (C-5) is expected to resonate at approximately δ 150-160 ppm, while the adjacent vinylic carbon (C-4) will appear further upfield, around δ 100-110 ppm.
Silicon-Bound Carbons (Si-(CH₃)₃): The three equivalent methyl carbons of the TMS group give a single, sharp signal in the far upfield region, typically between δ -1 and 2 ppm.
sp³ Carbons: The carbons of the alkyl chain will appear in the δ 14-40 ppm range. The terminal methyl carbon is the most upfield of this group, while the allylic carbon will be further downfield.
Interactive Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Si(C H₃)₃ | 0 |
| C H₃-CH₂- | 14 |
| -C H₂- (alkyl chain) | 22 - 35 |
| =C -CH₂- (allylic) | 30 - 40 |
| -CH=C -O- | 105 |
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra and for elucidating stereochemistry. youtube.comsdsu.educolumbia.eduscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a correlation between the alkenyl proton (H-4) and the allylic methylene protons (H-3), and trace the connectivity along the entire alkyl chain, confirming the sequence of methylene groups. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu This allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum. For example, the alkenyl proton signal at ~δ 4.5 ppm would correlate with the sp² carbon signal at ~δ 105 ppm. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. columbia.edu Key correlations would include the signal from the trimethylsilyl protons (~δ 0.2 ppm) to the oxygen-bearing sp² carbon (C-5, ~δ 155 ppm), confirming the silyl enol ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, which can help determine the stereochemistry (E/Z configuration) of the double bond. For the Z-isomer, a NOE would be expected between the alkenyl proton (H-4) and the protons of the C-6 methylene group. For the E-isomer, the NOE would be between H-4 and the C-3 methylene protons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. nih.gov
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). bioanalysis-zone.commeasurlabs.comlibretexts.org This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.comlibretexts.org For this compound, with the molecular formula C₁₂H₂₆OSi, the calculated monoisotopic mass is 214.1753 u. algimed.com An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental formula. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then analyzes each component by mass spectrometry. youtube.com For a pure sample of this compound, the gas chromatogram would show a single peak at a characteristic retention time, confirming its purity.
The mass spectrum obtained from the MS detector provides a fragmentation pattern that serves as a molecular fingerprint. nih.gov For trimethylsilyl ethers, fragmentation is often predictable. nih.govnih.gov Key fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atom. libretexts.org
Loss of a methyl group: A peak corresponding to [M-15]⁺ from the loss of a CH₃ radical from the trimethylsilyl group is very common. researchgate.net
Formation of the trimethylsilyl cation: A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a characteristic fragment for TMS-derivatized compounds and is often the base peak. researchgate.net
Cleavage of the alkyl chain: Fragmentation of the C-C bonds in the nonenyl chain can lead to a series of peaks corresponding to the loss of alkyl radicals. youtube.com
Interactive Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Predicted Fragment | Notes |
|---|---|---|
| 214 | [C₁₂H₂₆OSi]⁺ | Molecular Ion (M⁺) |
| 199 | [M - CH₃]⁺ | Loss of a methyl group from TMS |
| 171 | [M - C₃H₇]⁺ | Loss of a propyl radical from the chain |
| 157 | [M - C₄H₉]⁺ | Loss of a butyl radical from the chain |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. The IR and Raman spectra are complementary, as vibrations that are strong in one are often weak in the other, providing a more complete picture of the molecular structure. youtube.comyoutube.com For this compound, specific vibrational modes are characteristic of its constituent parts.
The trimethylsilyl (TMS) group exhibits several characteristic absorption bands. A strong band corresponding to the Si-C stretching vibrations is typically observed around 840-870 cm⁻¹, with another band often appearing near 755 cm⁻¹. researchgate.netresearchgate.net Additionally, a band at approximately 1250 cm⁻¹ is attributed to the deformation vibrations of the Si-(CH₃)₃ group. researchgate.net
The enol ether portion of the molecule is characterized by two key vibrational modes: the C=C stretching of the double bond and the C-O-Si stretching of the silyl ether linkage.
The C=C stretch in silyl enol ethers gives rise to a band in the region of 1650-1690 cm⁻¹. The intensity of this band can vary. In Raman spectroscopy, the C=C stretching vibration often produces a strong, sharp peak, particularly for unsaturated compounds. researchgate.net
The C-O-Si linkage results in a strong, characteristic absorption in the IR spectrum, typically found in the 1050-1250 cm⁻¹ range due to the asymmetric stretching of the C-O bond. libretexts.orgopenstax.org This is often one of the most prominent peaks in the IR spectrum of an ether. openstax.org The Si-O stretch itself is also observed, often with intense absorption in both IR and Raman spectra. jkps.or.kr
The unsaturated alkyl chain contributes C-H stretching and bending vibrations. The =C-H stretching of the alkene is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the rest of the chain appears just below 3000 cm⁻¹. Raman spectroscopy is particularly sensitive to the architecture of hydrocarbon chains. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C=C (Alkene) | Stretching | 1650 - 1690 | Medium | Strong |
| =C-H | Stretching | 3010 - 3095 | Medium | Medium |
| C-O (Ether) | Asymmetric Stretch | 1050 - 1250 | Strong | Medium |
| Si-C (in TMS) | Stretching | ~840 - 870 | Strong | Medium |
| ~755 | Medium | Medium | ||
| C-H (in TMS) | Symmetric/Asymmetric Bending | ~1250 | Medium | Weak |
| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong | Strong |
Chromatographic Methodologies for Isolation and Purity Verification
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the verification of its purity. The choice of method depends on the scale and the specific goal, whether it be bulk purification or analytical-scale isomer separation.
Gas chromatography is a highly suitable technique for the analysis and purification of volatile and thermally stable compounds like silyl enol ethers.
Analytical GC: Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), analytical GC is used to determine the purity of a sample. It can effectively separate the target compound from starting materials, solvents, and byproducts. GC-MS is particularly powerful as it provides not only retention time data for quantification but also mass spectra that aid in the structural confirmation of the analyte and any impurities. The presence of (E/Z)-diastereomers of this compound may be observed as two closely eluting peaks, depending on the column's resolving power.
Preparative GC (Prep-GC): For obtaining high-purity samples of this compound, preparative GC is the method of choice. It operates on the same principles as analytical GC but uses larger columns and can handle larger sample volumes. This allows for the physical isolation of the compound as it elutes from the column. Prep-GC is capable of separating the (E) and (Z) diastereomers if their boiling points are sufficiently different and an appropriate high-resolution column is used.
| Parameter | Typical Setting |
|---|---|
| Column Type | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C at 10 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
While GC is effective, High-Performance Liquid Chromatography (HPLC) offers complementary separation capabilities, especially for less volatile derivatives or when thermal degradation is a concern. Crucially, chiral chromatography, a subset of HPLC, is essential for addressing the stereoisomerism of this compound.
The molecule possesses a stereocenter at the C5 carbon and a C4=C5 double bond, leading to the existence of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).
HPLC: For the separation of the (E) and (Z) diastereomeric pairs, reversed-phase or normal-phase HPLC can be employed. Normal-phase HPLC, using a non-polar solvent system (like hexane/ethyl acetate) with a polar stationary phase (like silica), is often effective at separating geometric isomers. Care must be taken to use anhydrous solvents, as silyl enol ethers are sensitive to hydrolysis, especially in the presence of acidic or protic mobile phases.
Chiral Chromatography: To separate the enantiomers—(R,E) from (S,E) and (R,Z) from (S,Z)—chiral chromatography is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the resolution of a broad range of chiral compounds, including those synthesized via asymmetric catalysis. rsc.org The development of a chiral HPLC method would be critical for isolating and quantifying each of the four stereoisomers of this compound.
| Technique | Target Isomers | Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Normal-Phase HPLC | (E) vs (Z) Diastereomers | Silica or other polar phase | Hexane/Ethyl Acetate (anhydrous) |
| Chiral HPLC | (R) vs (S) Enantiomers | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol (anhydrous) |
Future Research Directions and Perspectives in Alkenyl Silyl Ether Chemistry
Development of Sustainable and Catalytic Approaches for the Synthesis and Derivatization of Trimethyl[(non-4-en-5-yl)oxy]silane
The synthesis of silyl (B83357) ethers has traditionally relied on stoichiometric reagents, but the future points towards more sustainable, catalytic methods. For a compound like this compound, research could focus on catalytic, atom-economical processes.
Sustainable Synthesis: Future synthetic strategies will likely move away from traditional silylation using silyl chlorides and amine bases, which generate stoichiometric salt byproducts. wikipedia.orgrsc.org Research into catalytic dehydrogenative coupling, where an alcohol (non-4-en-5-ol) reacts directly with a hydrosilane (e.g., trimethylsilane) releasing only hydrogen gas as a byproduct, represents a key sustainable alternative. rsc.org Catalysts based on earth-abundant metals like iron or simple bases like potassium carbonate are at the forefront of this green chemistry approach. rsc.orgorganic-chemistry.org Another mild and efficient approach involves using N,O-(bistrimethylsilyl)acetamide (BSA) as a silylating agent with a solid-supported base, which can be performed under solvent-free conditions. thieme-connect.com
Catalytic Derivatization: The derivatization of the alkenyl portion of this compound is a rich field for catalytic innovation. Nickel-catalyzed reductive silylation, for example, could transform the double bond to furnish alkyl silanes, which are valuable isosteres for quaternary carbons in medicinal chemistry. nih.govrsc.org This method has shown tolerance for various multi-substituted vinyl ethers, suggesting its potential applicability. nih.govrsc.org
| Catalyst System | Reaction Type | Substrate Example | Key Advantage |
| K₂CO₃ | Dehydrogenative Silylation | Alcohols + Hydrosilanes | Abundant, non-corrosive catalyst; H₂ is the only byproduct. rsc.org |
| Ni(acac)₂ / Silyl Borate | Reductive Silylation | Alkenyl Methyl Ethers | One-pot C-O bond silylation and olefin reduction. nih.gov |
| [Ir(cod)OMe]₂ / phen | Dehydrogenative Silylation | (Hydrido)silyl ethers | High efficiency for intramolecular cyclization. nih.gov |
| Ruthenium Complex | Dehydrogenative Coupling | Carbonyls + Triorganosilanes | Dual role catalyst activating Si-H and abstracting α-proton. organic-chemistry.org |
Exploration of New Reactivity Modes and Unprecedented Transformations of Alkenyl Silyl Ethers
Beyond established reactions, the exploration of novel reactivity for alkenyl silyl ethers is a major frontier. These new transformations could significantly expand the synthetic utility of molecules like this compound.
One promising area is the use of silyl enol ethers in radical chemistry. Recently, an iron-catalyzed dicarbofunctionalization of silyl enol ethers was developed, allowing for the one-step formation of two new carbon-carbon bonds by combining fluoroalkyl halides and Grignard reagents. rsc.org Adapting this methodology could allow for the simultaneous functionalization at both carbons of the double bond in this compound.
Another innovative strategy is remote functionalization. A nickel-catalyzed "chain-walking" process allows for the selective synthesis of Z-silyl enol ethers from ketones with a distant olefin. acs.orgnih.gov While the target molecule is already a silyl ether, this principle of migrating a reactive center along a carbon chain could inspire novel isomerizations or functionalizations distant from the original double bond.
Furthermore, unprecedented transformations such as the direct conversion of silyl enol ethers into functionalized allenes using lithium diisopropylamide (LDA) have been reported. nih.gov Silylium-ion-promoted reactions also offer new pathways, such as the α-C–H allenylation of silyl ethers tethered to an alkyne, which proceeds via a nih.govwikipedia.org-hydride shift. acs.org Exploring analogous transformations for this compound could yield novel and complex molecular architectures.
Integration into Automated Synthesis and Flow Chemistry Platforms for Enhanced Efficiency
The transition from traditional batch processing to automated synthesis and flow chemistry offers significant advantages in terms of efficiency, safety, and scalability. silicycle.comvapourtec.com The synthesis and derivatization of this compound are well-suited for adaptation to these modern platforms.
Flow chemistry enables precise control over reaction parameters like temperature, pressure, and mixing, which is often difficult to achieve at a large scale in batch reactors. silicycle.com This precise control can lead to higher yields, fewer byproducts, and improved safety, especially when handling hazardous reagents. silicycle.com The use of silica-supported catalysts or reagents is particularly advantageous in flow systems, as it simplifies product purification by allowing the catalyst to be retained in a packed-bed reactor while the product stream flows through. silicycle.com
Automated platforms, which can perform multiple reactions in parallel with minimal human intervention, would be invaluable for rapidly screening optimal conditions for the synthesis or derivatization of this compound. vapourtec.com Coupling automation with flow chemistry could create a powerful system for high-throughput optimization and production, accelerating research and development.
| Platform | Key Feature | Advantage for Alkenyl Silyl Ether Chemistry |
| Flow Chemistry | Continuous processing in tubes/channels | Precise control of temperature and mixing, enhanced safety, easier scale-up. silicycle.com |
| Automated Synthesis | Robotic systems for parallel reactions | High-throughput screening of catalysts, solvents, and reaction conditions. vapourtec.com |
| Supported Reagents | Catalysts/reagents on a solid support | Simplified purification, catalyst recycling, ideal for flow chemistry integration. silicycle.com |
Advanced Applications in Materials Science and the Development of High-Performance Organosilicon-Based Materials
Organosilicon compounds, the parent class of this compound, are foundational to a wide range of materials due to their unique properties. wikipedia.org The specific structure of this alkenyl silyl ether offers intriguing possibilities for the design of novel, high-performance materials.
The silyl ether linkage itself can be used as a dynamic covalent bond. By incorporating silyl ether motifs into polymer networks, it is possible to create malleable and reprocessable materials. acs.org These materials can be healed or reshaped upon heating, as the silyl ether bonds can break and reform, allowing the polymer network to relax stress and adopt new configurations. acs.org The nonenyl chain of this compound could be polymerized first, followed by cross-linking through the silyl ether group, to create such dynamic materials.
Furthermore, the combination of a hydrophobic nine-carbon chain and a silicon-oxygen bond suggests potential applications as surface modifiers or as components in silicone polymers. Silicone polymers are known for their thermal stability and water repellency. ias.ac.in By incorporating the nonenyl silyl ether into a silicone backbone via hydrosilylation, one could tailor the properties of the resulting polymer, potentially enhancing its processability or its interaction with other organic materials. The development of such advanced organosilicon-based materials represents a significant future direction for this and related alkenyl silyl ethers.
Q & A
Q. What are the recommended safety protocols for handling Trimethyl[(non-4-en-5-yl)oxy]silane in laboratory settings?
While direct data on this compound is limited, analogous silane compounds (e.g., trimethylsilane, triethylsilane) suggest strict safety measures:
- Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and chemical-resistant suits to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of vapors, which may form explosive mixtures with air .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste to prevent environmental contamination .
- First Aid: Immediate flushing with water for eye/skin exposure and medical consultation are critical .
Q. How can the stability of this compound be optimized during storage?
Stability data for similar silicates indicates:
Q. What analytical techniques are suitable for characterizing this compound?
Based on silane analogs:
- GC-MS: Use non-polar columns (e.g., DB-5MS) with temperature programming (e.g., 50–300°C) to resolve volatile siloxane derivatives .
- NMR: NMR is critical for confirming silyl ether linkages, with chemical shifts typically between 10–20 ppm for trimethylsilyl groups .
- FT-IR: Look for Si-O-C stretches near 1000–1100 cm and Si-CH bends at 1250 cm .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in nucleophilic substitutions be resolved?
- Experimental Design: Conduct kinetic studies under controlled conditions (e.g., varying solvents, temperatures). Polar aprotic solvents (e.g., THF) may enhance reactivity compared to protic media .
- Mechanistic Probes: Use isotopic labeling (e.g., ) to track oxygen transfer pathways in silyl ether cleavage .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can predict activation barriers for competing reaction pathways .
Q. What strategies mitigate hazardous decomposition products during high-temperature reactions involving this compound?
- Inert Atmospheres: Perform reactions under nitrogen/argon to suppress oxidative degradation .
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for controlled Si-O bond cleavage, avoiding uncontrolled exotherms .
- Real-Time Monitoring: Use in-situ FT-IR or Raman spectroscopy to detect early decomposition signals (e.g., SiO formation) .
Q. How does the non-4-en-5-yl substituent influence the steric and electronic properties of this compound in cross-coupling reactions?
- Steric Analysis: Compare reaction rates with linear vs. branched alkoxy silanes using Hammett plots or Tolman cone angles .
- Electronic Probes: Measure NMR shifts of the allyl group to assess electron density transfer to the silicon center .
- Computational Insights: Molecular dynamics simulations can model steric hindrance effects on transition-state geometries .
Methodological Notes
- Data Gaps: Recommendations are extrapolated from analogous trimethylsilyl ethers. Validate experimentally for the target compound.
- Contradictions: Discrepancies in stability/reactivity reports (e.g., vs. ) necessitate pilot-scale testing under intended conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
